[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride
Description
[1-(4-Methoxyphenyl)-5-methyltriazol-1,2,3-triazol-4-yl]methanamine dihydrochloride is a triazole-derived compound featuring a 4-methoxyphenyl substituent and a methyl group at the 5-position of the triazole ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.2ClH/c1-8-11(7-12)13-14-15(8)9-3-5-10(16-2)6-4-9;;/h3-6H,7,12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLCRWQOHHHEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : C10H14Cl2N4O
- Molecular Weight : 253.15 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the chemical structure.
Triazole compounds typically exert their biological effects through various mechanisms:
- Inhibition of Enzymes : Many triazoles inhibit enzymes involved in nucleic acid synthesis.
- Antimicrobial Activity : They can disrupt cell membrane integrity or interfere with metabolic pathways in pathogens.
- Anticancer Properties : Some triazoles induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of triazole derivatives indicated that [1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine dihydrochloride exhibits significant antibacterial activity against various strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those of many standard antibiotics, indicating a promising potential for use as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts treated with [1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine dihydrochloride showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects.
- Synergistic Effects : Combining this compound with conventional chemotherapeutic agents enhanced its efficacy, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- 4-Methoxyphenyl vs. Halogen-Substituted Phenyl Groups: Compounds such as 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-fluorophenyl)-5-methyltriazole derivatives (e.g., compounds 4 and 5 in ) exhibit differences in electronic and steric properties due to halogen substituents. This may influence solubility, melting points, and biological interactions .
Comparison with Thiadiazole and Oxazole Analogs :
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride () replaces the triazole core with a thiadiazole ring. Thiadiazoles generally exhibit higher electronegativity, which could reduce basicity compared to triazoles. This structural variation may impact pharmacokinetic properties like membrane permeability .
Triazole Core Modifications
Methyl Group Position and Alkyl Substituents :
The 5-methyl group in the target compound contrasts with analogs like [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride (), where a bulkier isopropyl group increases lipophilicity. Such modifications can affect metabolic stability and binding to hydrophobic pockets in biological targets .- Dihydrochloride Salt vs. Hydrochloride Forms: Compared to monohydrochloride salts (e.g., ML133 hydrochloride in ), the dihydrochloride form of the target compound likely offers higher aqueous solubility, critical for in vivo applications. However, this may also influence crystallization behavior, as seen in isostructural compounds 4 and 5, where halogen differences minimally affect packing but alter intermolecular interactions .
Data Tables
Table 1: Physical and Structural Properties of Selected Compounds
Table 2: Substituent Effects on Key Properties
| Substituent | Electronic Effect | LogP (Predicted) | Common Applications |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating | 1.8 | Drug candidates, receptor ligands |
| 4-Fluorophenyl | Electron-withdrawing | 2.1 | Antimicrobials, agrochemicals |
| 4-Chlorophenyl | Electron-withdrawing | 2.5 | Intermediate in synthesis |
| Propan-2-yl (triazole) | Steric bulk | 3.0 | Lipophilic drug design |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may follow routes similar to ’s tetrazole derivatives, though triazoles typically require copper-catalyzed azide-alkyne cycloaddition (CuAAC). Yields for triazole derivatives (e.g., compounds 4 and 5 ) exceed 85%, suggesting scalability .
- Crystallography and Stability: Isostructural compounds 4 and 5 exhibit planar molecular conformations with minor packing adjustments for halogen substituents. The dihydrochloride form of the target compound may adopt similar stability, critical for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
